N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide
Description
Chemical Structure and Properties The compound N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide (molecular formula: C₁₅H₁₅ClN₂O₃S; molar mass: 338.81 g/mol) is a sulfonamide derivative featuring an acetamide group linked to a phenyl ring substituted with a 3-chloro-2-methylphenyl sulfamoyl moiety. Its structure combines a sulfonamide bridge, which is common in bioactive molecules, with halogenated and alkyl substituents that modulate electronic and steric properties .
For example, similar compounds like N-[4-[[(3-chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide () were prepared using such methods, yielding crystalline products after purification .
Properties
IUPAC Name |
N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-14(16)4-3-5-15(10)18-22(20,21)13-8-6-12(7-9-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSCLFBTKGLWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide typically involves the following steps:
Amination Reaction: The process begins with the reaction of 3-chloro-2-methylaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to yield the final product.
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide has a wide range of applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition, particularly those involving sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential as an anti-inflammatory or antimicrobial agent due to its sulfonamide group.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism by which N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide exerts its effects is primarily through the inhibition of enzymes that interact with the sulfonamide group. This inhibition can disrupt various biological pathways, making it useful in medicinal chemistry for targeting specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacological Contexts
Table 1: Key Structural and Pharmacological Comparisons
Key Structural and Functional Differences
Substituent Effects on Bioactivity The target compound’s 3-chloro-2-methylphenyl group introduces both steric bulk and electron-withdrawing effects, which may influence receptor binding compared to simpler analogues like N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide (). Compound 35 () replaces the aromatic substituent with a 4-methylpiperazine group, enabling hydrogen bonding and enhanced solubility. This modification correlates with its potent analgesic activity, suggesting that nitrogen-containing heterocycles improve CNS penetration .
Antimicrobial and Anti-Inflammatory Potential Compound 15 (), which has a 3-chloro-4-methoxyphenyl group, was evaluated for antitubercular activity. The methoxy group may contribute to hydrogen bonding with bacterial targets, a feature absent in the target compound . In contrast, derivatives like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide () showed anti-hypernociceptive effects, highlighting how sulfonamide flexibility (e.g., piperazine vs. rigid aryl groups) tailors activity toward inflammatory pathways .
Crystallographic and Physicochemical Properties
- The crystal structure of N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide () reveals a three-dimensional hydrogen-bonded network via N–H···O interactions. The target compound’s 3-chloro substituent may disrupt this packing, altering solubility or stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
